(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid
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Overview
Description
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an isopropyl group, a piperazine ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the acylation of piperazine with isopropyl acetic anhydride in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
(5-Isopropyl-2-oxo-piperazin-1-YL)-propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
(5-Isopropyl-2-oxo-piperazin-1-YL)-butyric acid: Contains a butyric acid moiety.
Uniqueness
(5-Isopropyl-2-oxo-piperazin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions with biological targets, differentiating it from similar compounds with different acid moieties.
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-(2-oxo-5-propan-2-ylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7-4-11(5-9(13)14)8(12)3-10-7/h6-7,10H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
YJEGEMXXNDYZQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(C(=O)CN1)CC(=O)O |
Origin of Product |
United States |
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